molecular formula C8H8N2O4S B1433155 2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate CAS No. 1423024-87-6

2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate

Cat. No. B1433155
M. Wt: 228.23 g/mol
InChI Key: WFZWNJKDMZZCFB-UHFFFAOYSA-N
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Description

“2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate” is a chemical compound with the molecular formula C8H8N2O4S . It has an average mass of 228.225 Da and a monoisotopic mass of 228.020477 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6N2O3S/c11-6-3-14-7-5(10-6)1-4(2-9-7)8(12)13/h1-2H,3H2,(H,10,11)(H,12,13) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Synthetic Approaches to Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds, such as thiazines and oxazines, often involves exploring polymer-supported syntheses. For instance, Králová et al. (2018) summarize synthetic approaches to preparing single or fused oxazine and thiazine derivatives using solid-phase synthesis (SPS). This review highlights the diverse compounds bearing variously functionalized oxazine and thiazine scaffolds accessible by SPS, indicating a growing field of stereoselective polymer-supported syntheses (Králová, Ručilová, & Soural, 2018).

Biologically Active Thiazine Derivatives

The thiazine scaffold is particularly noteworthy for its broad spectrum of pharmacological profiles. Choudhary, Silakari, and Singh (2018) focus on the chemistry of thiazine and its derivatives, reporting their potential pharmacological activities, including anti-proliferative, anti-bacterial, antipsychotic, analgesic, anti-inflammatory, antifungal, and antiviral activities. This comprehensive review underscores the multifaceted pharmacological profile of thiazine derivatives, providing new aspects for the design of superior medicinally active agents (Choudhary, Silakari, & Singh, 2018).

Optoelectronic Materials from Heterocyclic Compounds

The incorporation of heterocyclic fragments, such as quinazolines and pyrimidines, into π-extended conjugated systems has shown great value for the creation of novel optoelectronic materials. Lipunova et al. (2018) review luminescent small molecules and chelate compounds, including those with a quinazoline or pyrimidine ring, highlighting their applications related to photo- and electroluminescence. This research demonstrates the significant role of heterocyclic compounds in developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-oxo-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S.H2O/c11-6-3-14-7-5(10-6)1-4(2-9-7)8(12)13;/h1-2H,3H2,(H,10,11)(H,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZWNJKDMZZCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)N=CC(=C2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate
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2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate
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2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate
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2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate
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2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate
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2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate

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